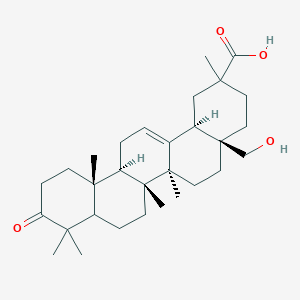

(4aR,6aR,6aS,6bR,12aR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4aR,6aR,6aS,6bR,12aR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid is a triterpenoid compound derived from the plant Celastrus orbiculatus. This compound has garnered significant attention due to its potential therapeutic properties, particularly its ability to inhibit the migration and invasion of human gastric cancer cells .

Mechanism of Action

Target of Action

The primary targets of 28-Hydroxy-3-oxoolean-12-en-29-oic acid are gastric cancer cells , specifically SGC-7901 and BGC-823 cells . This compound has been shown to inhibit the migration and invasion of these cells in a dose-dependent manner .

Mode of Action

28-Hydroxy-3-oxoolean-12-en-29-oic acid interacts with its targets by decreasing the expression of epithelial–mesenchymal transition (EMT)-related proteins and matrix metalloproteinases (MMPs) in gastric cancer cells . It also reduces protein phosphorylation, further inhibiting the migration and invasion of gastric cancer cells .

Biochemical Pathways

The compound affects the EMT pathway, which is crucial for the migration and invasion of cancer cells . By decreasing the expression of EMT-related proteins and MMPs, it disrupts this pathway and inhibits the metastatic potential of the cancer cells .

Result of Action

The result of the action of 28-Hydroxy-3-oxoolean-12-en-29-oic acid is the inhibition of migration and invasion of gastric cancer cells . This is achieved through the downregulation of EMT-related proteins and MMPs, and the reduction of protein phosphorylation .

Biochemical Analysis

Biochemical Properties

28-Hydroxy-3-oxoolean-12-en-29-oic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to decrease the expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT)-related proteins in gastric cancer cells . These interactions are essential as MMPs are involved in the breakdown of extracellular matrix, which is a critical step in cancer cell invasion and metastasis. By inhibiting these enzymes, 28-Hydroxy-3-oxoolean-12-en-29-oic acid effectively reduces the invasive capabilities of cancer cells.

Cellular Effects

The effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid on various cell types and cellular processes are profound. In gastric cancer cells, this compound has been observed to inhibit cell proliferation in a concentration-dependent manner . It also impacts cell signaling pathways, gene expression, and cellular metabolism. Specifically, 28-Hydroxy-3-oxoolean-12-en-29-oic acid reduces protein phosphorylation, which is a key process in cell signaling and function .

Molecular Mechanism

At the molecular level, 28-Hydroxy-3-oxoolean-12-en-29-oic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound’s ability to decrease the expression of EMT-related proteins and MMPs is particularly noteworthy . This inhibition results in reduced cancer cell migration and invasion, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its inhibitory effects on cancer cell migration and invasion are sustained over time, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid vary with different dosages in animal models. Higher doses have been associated with more pronounced inhibitory effects on cancer cell proliferation and invasion. It is essential to identify the threshold beyond which the compound may exhibit toxic or adverse effects . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

28-Hydroxy-3-oxoolean-12-en-29-oic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are vital for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 28-Hydroxy-3-oxoolean-12-en-29-oic acid within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 28-Hydroxy-3-oxoolean-12-en-29-oic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4aR,6aR,6aS,6bR,12aR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid typically involves the extraction of natural products from Celastrus orbiculatus. The compound can be isolated through various chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography .

Industrial Production Methods: the extraction from natural sources remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: (4aR,6aR,6aS,6bR,12aR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

(4aR,6aR,6aS,6bR,12aR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.

Biology: Studied for its effects on cellular processes, including cell migration and invasion.

Medicine: Investigated for its potential anti-cancer properties, particularly against gastric cancer.

Industry: Utilized in the development of pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Oleanolic Acid: Another triterpenoid with similar anti-cancer properties.

Ursolic Acid: Known for its anti-inflammatory and anti-cancer activities.

Betulinic Acid: Exhibits anti-HIV and anti-cancer properties.

Uniqueness: (4aR,6aR,6aS,6bR,12aR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid is unique due to its specific inhibitory effects on gastric cancer cell migration and invasion. Its ability to modulate MMPs and EMT-related proteins sets it apart from other similar compounds .

Properties

IUPAC Name |

(4aR,6aR,6aS,6bR,12aR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22-,26?,27+,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLPFRAXQYBRJO-XVGWCWNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)CO)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C(=O)O)CO)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism by which 28-hydroxy-3-oxoolean-12-en-29-oic acid inhibits gastric cancer cell migration and invasion?

A1: The research indicates that 28-hydroxy-3-oxoolean-12-en-29-oic acid exerts its inhibitory effects on gastric cancer cell migration and invasion through multiple pathways. Firstly, it was observed to downregulate the expression of matrix metalloproteinases (MMPs) []. MMPs are enzymes that play a crucial role in the breakdown of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. Secondly, the compound suppressed the epithelial-mesenchymal transition (EMT) []. EMT is a complex process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. The study demonstrated that 28-hydroxy-3-oxoolean-12-en-29-oic acid reduced the expression of EMT-related proteins, suggesting its interference with this transition process. Lastly, the compound was found to reduce protein phosphorylation []. While the study doesn't delve into specific phosphorylation pathways, this finding suggests that 28-hydroxy-3-oxoolean-12-en-29-oic acid might interfere with signaling cascades crucial for cancer cell migration and invasion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.